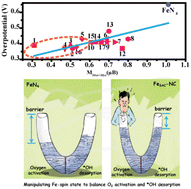Manipulating the spin state to activate the atomically dispersed Fe–N–C catalyst for oxygen reduction†
EES Catalysis Pub Date: 2023-04-25 DOI: 10.1039/D3EY00066D
Abstract
Atomically dispersed metal–nitrogen carbon (M–N–C) catalysts with e1g are believed to be very active for the oxygen reduction reaction; however, the activity origin of spin state manipulation is unclear. Here, using Fe–N–C as a model catalyst, we have developed a facile approach to manipulate its spin state from the low-spin to medium-spin state (FeSAC–NC, e1g) by utilizing the secondary coordination sphere effect of adjacent N![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) C–N moieties. The presence of N
C–N moieties. The presence of N![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) C–N configurations with high electronegativity modifies the degree of hybridization between Fe 3dz2, 3dxz (3dyz), and oxygen-containing intermediate π* orbitals, leading to an ideal balance between O2 activation and *OH desorption. More impressively, we found that the catalysts with eg = 1 in their metal centres may show very different activity, and the magnetic moment of 3dxz + 3dyz as a descriptor can accurately predict the ORR activity. Benefiting from the regulated coordination and electronic structures, the designed FeSAC–NC catalyst exhibited 3-fold mass activity and 7-fold specific activity than Pt/C.
C–N configurations with high electronegativity modifies the degree of hybridization between Fe 3dz2, 3dxz (3dyz), and oxygen-containing intermediate π* orbitals, leading to an ideal balance between O2 activation and *OH desorption. More impressively, we found that the catalysts with eg = 1 in their metal centres may show very different activity, and the magnetic moment of 3dxz + 3dyz as a descriptor can accurately predict the ORR activity. Benefiting from the regulated coordination and electronic structures, the designed FeSAC–NC catalyst exhibited 3-fold mass activity and 7-fold specific activity than Pt/C.


Recommended Literature
- [1] Facile synthesis and photoelectric properties of carbon dots with upconversion fluorescence using arc-synthesized carbon by-products†
- [2] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [3] Inside front cover
- [4] Cleavage and hydrodeoxygenation (HDO) of C–O bonds relevant to lignin conversion using Pd/Zn synergistic catalysis†
- [5] Inside front cover
- [6] Interface mediated semiconducting to metallic like transition in ultrathin Bi2Se3 films on (100) SrTiO3 grown by molecular beam epitaxy†
- [7] Structural variations in metal complexes of a tertiary α-hydroxyoxime†
- [8] Back cover
- [9] The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surface
- [10] Comparison between direct current and radiofrequency glow discharge mass spectrometry for the analysis of oxide-based samples
Journal Name:EES Catalysis
Research Products
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5
-
CAS no.: 119823-35-7









